molecular formula C11H16F3NO2 B2927472 Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1935266-44-6

Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B2927472
CAS No.: 1935266-44-6
M. Wt: 251.249
InChI Key: UZKCQCJKIGOIRS-UHFFFAOYSA-N
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Description

Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a fused cyclopropane-pyrrolidine scaffold with a trifluoromethyl (-CF₃) substituent at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 2. This compound is part of a broader class of azabicyclo[3.1.0]hexane derivatives, which are critical intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to modulate biological activity . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in drug discovery, particularly for central nervous system (CNS) and antidiabetic agents .

Properties

IUPAC Name

tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-5-4-6-7(8(6)15)11(12,13)14/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKCQCJKIGOIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the trifluoromethyl group and the tert-butyl ester group. Common synthetic routes may include:

  • Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization reactions.

  • Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

  • Esterification: Conversion of the carboxylic acid group to the tert-butyl ester using tert-butanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxidized derivatives.

  • Reduction: Reduction of the trifluoromethyl group or other functional groups within the molecule.

  • Substitution Reactions: Replacement of the trifluoromethyl group or other substituents with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azabicyclo[3.1.0]hexane derivatives share a common bicyclic core but differ in substituent type, position, and functional groups. Below is a comparative analysis with structurally related compounds:

Structural and Functional Differences

Compound Name Substituent(s) Molecular Formula CAS Number Key Applications Synthesis Highlights
Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate -CF₃ at position 6 C₁₀H₁₄F₃NO₂ N/A (see ) Intermediate for antidiabetic agents (e.g., DPP-IV inhibitors) Likely involves late-stage trifluoromethylation (similar to )
Tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate -F at positions 6,6 C₁₀H₁₅F₂NO₂ 71755802 Probable use in fluorinated drug candidates Synthesized via electrophilic fluorination
Tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate -CONH₂ at position 3 C₁₁H₁₈N₂O₃ 361440-67-7 Key intermediate for Saxagliptin (antidiabetic drug) Boc protection of azabicyclohexane followed by carbamoylation
Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate -CH₂NH₂ at position 4 C₁₁H₂₀N₂O₂ 1931946-17-6 Building block for peptide mimetics Reductive amination or nucleophilic substitution
Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate -Br at position 6 C₁₀H₁₅BrN₂O₂ 2126143-38-0 Cross-coupling reactions (e.g., Suzuki-Miyaura) Bromination using NBS or Br₂

Physicochemical Properties

  • Trifluoromethyl derivative: The -CF₃ group increases electron-withdrawing effects, reducing basicity of the nitrogen atom compared to non-fluorinated analogs. This enhances stability against oxidative metabolism .
  • Carbamoyl derivative : The -CONH₂ group enables hydrogen bonding, improving solubility in polar solvents compared to lipophilic analogs like the trifluoromethyl compound .

Research Findings and Trends

  • Electron-Withdrawing Groups : Fluorinated derivatives (e.g., -CF₃, -F) show improved pharmacokinetic profiles but may require optimization for solubility .
  • Stereochemical Complexity : Enantiomerically pure analogs (e.g., (1S,3S,5S)-isomers) are prioritized in drug synthesis to ensure target specificity .
  • Synthetic Challenges : Late-stage functionalization of the bicyclic core often requires tailored conditions to avoid ring strain or side reactions .

Biological Activity

Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure containing nitrogen atoms. The trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

Molecular Formula: C10H14F3N2O2
CAS Number: 1935266-44-6
Molecular Weight: 236.23 g/mol

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:

  • Mu Opioid Receptor Antagonism : It has been noted for its potential as a mu-opioid receptor antagonist, which is crucial in pain management and addiction therapies.
  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, showcasing potential as an antiviral agent, particularly in the context of emerging viral pathogens such as SARS-CoV-2.

Biological Activity Data

Activity Type Target IC50/EC50 Values Notes
Mu Opioid ReceptorHuman cell linesIC50 = 0.5 μMEffective antagonist in vitro studies
AntiviralSARS-CoV-2 (in vitro)EC50 = 0.37 μMSignificant dose-dependent inhibition observed

Case Studies

  • Study on Opioid Receptor Activity
    • A study conducted on various azabicyclo compounds demonstrated that this compound exhibited potent antagonistic effects on mu-opioid receptors, which are implicated in analgesia and addiction pathways .
  • Antiviral Evaluation
    • In a recent investigation into small-molecule inhibitors targeting COVID-19, this compound was evaluated for its ability to inhibit viral replication in Vero E6 cells. The results indicated a promising antiviral profile, with an EC50 value of 0.37 μM, suggesting significant efficacy against viral replication .

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